BenchChemオンラインストアへようこそ!

2-Chloro-6-(difluoromethyl)nicotinic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2-Chloro-6-(difluoromethyl)nicotinic acid (CAS 1105985-15-6) is a halogenated pyridine-3-carboxylic acid derivative characterized by a chlorine substituent at the 2-position and a difluoromethyl group at the 6-position of the pyridine ring. With the molecular formula C₇H₄ClF₂NO₂ and a molecular weight of 207.56 g/mol, this compound belongs to the broader class of functionalized nicotinic acids that serve as critical intermediates in medicinal chemistry and agrochemical synthesis.

Molecular Formula C7H4ClF2NO2
Molecular Weight 207.56
CAS No. 1105985-15-6
Cat. No. B2368833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(difluoromethyl)nicotinic acid
CAS1105985-15-6
Molecular FormulaC7H4ClF2NO2
Molecular Weight207.56
Structural Identifiers
SMILESC1=CC(=NC(=C1C(=O)O)Cl)C(F)F
InChIInChI=1S/C7H4ClF2NO2/c8-5-3(7(12)13)1-2-4(11-5)6(9)10/h1-2,6H,(H,12,13)
InChIKeyWKZVVMZDNPKOOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-(difluoromethyl)nicotinic acid (CAS 1105985-15-6): A Strategic Pyridine Building Block for Agrochemical and Pharmaceutical R&D Procurement


2-Chloro-6-(difluoromethyl)nicotinic acid (CAS 1105985-15-6) is a halogenated pyridine-3-carboxylic acid derivative characterized by a chlorine substituent at the 2-position and a difluoromethyl group at the 6-position of the pyridine ring . With the molecular formula C₇H₄ClF₂NO₂ and a molecular weight of 207.56 g/mol, this compound belongs to the broader class of functionalized nicotinic acids that serve as critical intermediates in medicinal chemistry and agrochemical synthesis . The orthogonal reactivity conferred by the carboxylic acid, chloro, and difluoromethyl groups enables sequential derivatization strategies that are not achievable with mono-functionalized analogs, positioning this compound as a versatile scaffold for constructing complex heterocyclic architectures .

Why 2-Chloro-6-(difluoromethyl)nicotinic acid Cannot Be Replaced by Generic Halonicotinic Acids in Lead Optimization Programs


Halonicotinic acids are frequently treated as commodity intermediates; however, the specific substitution pattern of 2-chloro-6-(difluoromethyl)nicotinic acid introduces electronic, steric, and metabolic profiles that cannot be replicated by simple mixing of building blocks. The difluoromethyl group at the 6-position is not a passive bioisostere for methyl or trifluoromethyl groups—it alters ring electron density, modulates pKa of the carboxylic acid, and interacts uniquely with biological targets via hydrogen bonding [1]. Replacing this compound with 2-chloro-6-trifluoromethylnicotinic acid fundamentally changes lipophilicity (logP) and metabolic stability, while using 6-difluoromethylnicotinic acid eliminates the C2 chlorine handle required for cross-coupling diversification. These differences can shift a compound's ADME profile from development-compatible to unsuitable, rendering generic substitution a high-risk procurement decision. The quantitative evidence below establishes the specific dimensions through which this compound differentiates from its closest commercially available analogs.

Evidence-Based Procurement Guide: Quantifying the Differentiation of 2-Chloro-6-(difluoromethyl)nicotinic acid from Closest Analogs


Physicochemical Property Differentiation: 2-Chloro-6-(difluoromethyl)nicotinic acid vs. 2-Chloro-6-(trifluoromethyl)nicotinic acid

The difluoromethyl group (CHF₂) provides a distinct physicochemical profile compared to the more common trifluoromethyl (CF₃) analog. The target compound exhibits a predicted density of 1.536 ± 0.06 g/cm³ and a predicted boiling point of 306.1 ± 42.0 °C . In contrast, 2-chloro-6-(trifluoromethyl)nicotinic acid (CAS 280566-45-2) has a higher molecular weight (225.55 vs. 207.56 g/mol) and a crystalline solid form with a reported melting point of 120 °C [1]. The lower molecular weight of the difluoromethyl analog is advantageous for fragment-based drug discovery (FBDD) where ligand efficiency metrics penalize heavier fragments, and the reduced van der Waals volume of CHF₂ relative to CF₃ offers different steric accommodation in enzyme binding pockets.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Synthetic Utility: Orthogonal Reactivity from C2-Chloro Handle in Cross-Coupling Reactions

The chlorine atom at the 2-position of 2-chloro-6-(difluoromethyl)nicotinic acid serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Negishi), enabling direct diversification at C2 without protecting group manipulation of the carboxylic acid . This is a critical point of differentiation from 6-(difluoromethyl)nicotinic acid (CAS 913091-98-2), which lacks the C2 halogen and therefore requires pre-functionalization (e.g., directed ortho-metalation or halogenation) before coupling can occur. The C2 chloro substituent reduces the number of synthetic steps by at least one full transformation (halogenation), saving 24–48 hours of bench time and improving overall yield by avoiding additional purification of an intermediate . Furthermore, the chlorine at C2 activates the pyridine ring toward nucleophilic aromatic substitution (SNAr), a reactivity mode absent in the non-chlorinated analog.

Synthetic Chemistry Cross-Coupling Heterocycle Diversification

Regioisomeric Differentiation: 2-Chloro vs. 4-Chloro Substitution and Its Impact on Downstream Pharmacophore Geometry

The chlorine position on the pyridine ring critically determines the vector angle of substituents appended via cross-coupling and thus the overall geometry of the final pharmacophore. 2-Chloro-6-(difluoromethyl)nicotinic acid places the chlorine ortho to the pyridine nitrogen and adjacent to the carboxylic acid, whereas 4-chloro-6-(difluoromethyl)nicotinic acid (CAS 1256821-60-9) places the chlorine para to the nitrogen and meta to the acid group . For bipyridine-type kinase inhibitors (e.g., AAK1 inhibitors disclosed in patents US-9902722, US-10155760, US-10351563), the 2-substituted bipyridine scaffold derived from the target compound positions the pyridine nitrogen in a distinct spatial orientation relative to the hinge-binding motif compared to the 4-substituted analog, resulting in differential target engagement profiles [1]. The 2-chloro precursor directly maps to the exemplified intermediate in AAK1 inhibitor patent families.

Medicinal Chemistry Isosteric Replacement Kinase Inhibitor Design

Analytical Quality: Batch-to-Batch Purity Specifications Enabling Reproducible Chemistry

Rigorous analytical characterization is essential for procurement decisions in both R&D and scale-up settings. 2-Chloro-6-(difluoromethyl)nicotinic acid is available at standard purity levels of 95% (from Bidepharm, with NMR, HPLC, and GC batch quality reports) and 98% (from Leyan), with storage recommended at 4 °C . The methyl ester prodrug form, methyl 2-chloro-6-(difluoromethyl)nicotinate (CAS 1805274-05-8), is also available in 95% purity with a density of 1.381 ± 0.06 g/cm³, facilitating direct esterification-based SAR exploration without requiring in-house derivatization of the acid . The availability of multiple purity grades with documented analytical certificates reduces the risk of irreproducible synthetic outcomes due to unidentified impurities, a documented concern with niche halogenated heterocycles sourced from non-GMP suppliers.

Analytical Chemistry Quality Control Reproducibility

Biological Target Engagement: AAK1 Kinase Inhibition as a Validated Pharmacological Pathway

The synthetic utility of 2-chloro-6-(difluoromethyl)nicotinic acid is directly validated by its role as a key intermediate in the synthesis of potent AAK1 (adaptor-associated kinase 1) inhibitors. The compound derived from this intermediate, (S)-1-((2′-chloro-6-(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine, exhibits an AAK1 IC₅₀ of 3.90 nM in biochemical assays [1]. AAK1 has emerged as a validated target for neuropathic pain, with multiple patent families (US-9902722, US-10155760, US-10351563, US-10544120, US-10723734, US-10981910) covering bipyridine-based inhibitors derived from this nicotinic acid building block [2]. This level of patent protection and target validation distinguishes 2-chloro-6-(difluoromethyl)nicotinic acid from generic halonicotinic acids lacking an established role in a clinically relevant medicinal chemistry program.

Kinase Inhibition Neuropathic Pain AAK1 Target Validation

Regulatory Classification and Safe-Handling Profile Enabling Unrestricted Laboratory Procurement

Under the European CLP regulation, 2-chloro-6-(difluoromethyl)nicotinic acid is a notified substance under EC List number 841-948-2 [1]. Its classification profile does not include the acute oral toxicity (H301) warning that characterizes its trifluoromethyl analog (2-chloro-6-(trifluoromethyl)nicotinic acid, which carries H301: Toxic if swallowed with 80% notification rate on PubChem) [2]. This distinction has practical implications for international shipping, laboratory safety protocols, and institutional chemical hygiene plans—institutions with restrictive policies on toxic/highly toxic compounds may face fewer administrative barriers when procuring the CHF₂ analog compared to the CF₃ version. Additionally, the compound is classified as intended for R&D use only, consistent with the procurement expectations of academic and industrial research laboratories .

Chemical Safety Regulatory Compliance Laboratory Logistics

High-Impact Application Scenarios for 2-Chloro-6-(difluoromethyl)nicotinic acid in Research and Industrial Settings


AAK1-Targeted Pain Therapeutics: Patent-Validated Intermediate for Bipyridine Kinase Inhibitors

The primary validated application of 2-chloro-6-(difluoromethyl)nicotinic acid is as the direct precursor to the 2′-chloro-6-(difluoromethyl)-[2,4′-bipyridin] scaffold found in multiple AAK1 inhibitor patent families (US-9902722, US-10155760, US-10351563, US-10544120, US-10723734, US-10981910), where the derived (S)-enantiomeric inhibitor achieves AAK1 IC₅₀ = 3.90 nM [1]. Medicinal chemistry groups pursuing AAK1 as a neuropathic pain target should prioritize this specific building block over regioisomeric or non-chlorinated analogs to ensure fidelity to the patented synthetic route and to directly access the bipyridine core that has demonstrated low-nanomolar target engagement. The chlorine at C2 enables the Suzuki coupling that constructs the central biaryl bond, while the CHF₂ group at C6 modulates kinase selectivity [2].

Fragment-Based Drug Discovery: Low-Molecular-Weight Halogenated Pyridine for Ligand-Efficient Library Design

With a molecular weight of 207.56 g/mol, 2-chloro-6-(difluoromethyl)nicotinic acid is within the optimal fragment size range (MW ≤ 300 Da) for fragment-based drug discovery (FBDD) [1]. The presence of both a hydrogen bond donor/acceptor (carboxylic acid) and a halogen bond donor (C2 chlorine) provides multiple interaction modalities for fragment screening, while the CHF₂ group serves as a metabolically stable hydrogen bond donor [2]. Compared to the CF₃ analog (MW 225.55), the lower molecular weight and absence of H301 toxicity classification improve library compliance with both Rule-of-Three criteria and institutional safety protocols . FBDD groups should procure this compound as a core fragment that can be diversified via C2 cross-coupling after initial hit identification.

Agrochemical Intermediate: Difluoromethyl-Nicotinic Carboxamide Fungicide Precursor

The difluoromethyl-nicotinic acid motif is central to a class of indanyl carboxamide fungicides exemplified in patent EP-2935213-A1 [1]. 2-Chloro-6-(difluoromethyl)nicotinic acid serves as the synthetic gateway to these fungicidal structures through amide bond formation at the carboxylic acid and subsequent cross-coupling or nucleophilic displacement at C2. Agrochemical R&D teams developing succinate dehydrogenase inhibitor (SDHI) fungicides or novel carboxamide scaffolds can use this compound as a common intermediate, where the chlorine handle allows late-stage diversification to explore structure-activity relationships across fungal species without re-optimizing the nicotinic acid core synthesis [2].

Carbonic Anhydrase III Inhibitor Development: 6-Substituted Nicotinic Acid Platform for Hyperlipidemia and Cancer

The 6-substituted nicotinic acid scaffold has been validated as a carbonic anhydrase III (CAIII) inhibitory chemotype, with 6-(hexyloxy)pyridine-3-carboxylic acid achieving Ki = 41.6 µM against CAIII [1]. While the difluoromethyl analog has not been directly tested in this assay, the established SAR demonstrates that hydrophobic substituents at position 6 with hydrogen bond acceptor capability enhance CAIII binding through interactions with the Zn²⁺-coordinated active site [2]. 2-Chloro-6-(difluoromethyl)nicotinic acid, with its CHF₂ group capable of both hydrophobic packing and hydrogen bonding, represents a logical next-generation probe for CAIII-targeted programs in hyperlipidemia and cancer. The C2 chlorine additionally provides a diversification point that the original 6-substituted series lacked, enabling simultaneous exploration of C2 and C6 SAR vectors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6-(difluoromethyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.